
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide, also known as MPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTA belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. The synthesis method of MPTA involves the reaction of 2-(4-methylphenoxy)acetohydrazide with 2,4,6-tribromo-3-hydroxybenzaldehyde under appropriate conditions.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. Additionally, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could involve studying the safety and efficacy of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide in human clinical trials. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide in other fields of medicine, such as neurology and cardiology. Finally, future research could focus on developing new derivatives of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide with improved properties, such as increased solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, antioxidant, and anticancer activities. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been shown to have a protective effect against oxidative stress-induced cell damage.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br3N2O3/c1-9-2-4-10(5-3-9)24-8-14(22)21-20-7-11-12(17)6-13(18)16(23)15(11)19/h2-7,23H,8H2,1H3,(H,21,22)/b20-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCCGDBDPSZEM-SCDVKCJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)
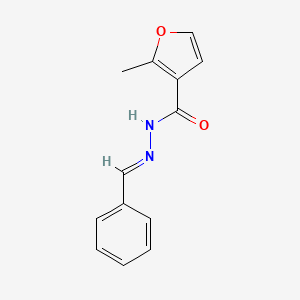
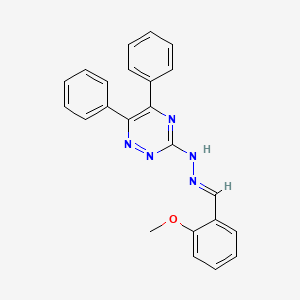
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3855772.png)
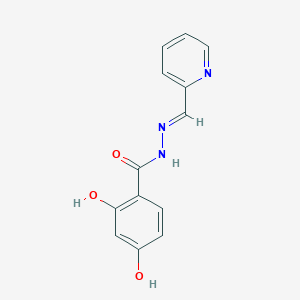
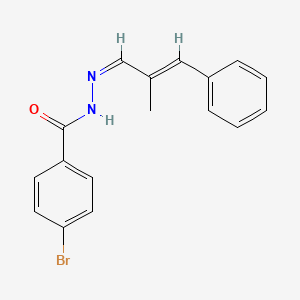
![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
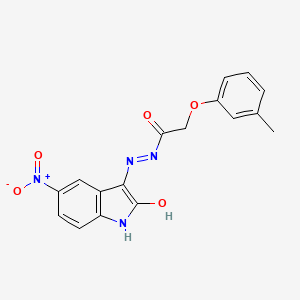
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3855841.png)


![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)